
Sulbactam sodium
概述
描述
舒巴坦钠是一种β-内酰胺酶抑制剂,通常与β-内酰胺类抗生素联合使用,以对抗细菌感染。 它于1977年获得专利,并于1986年获准用于医疗用途 . 舒巴坦钠通过抑制β-内酰胺酶发挥作用,β-内酰胺酶是由细菌产生的酶,可破坏β-内酰胺类抗生素,从而增强这些抗生素的有效性 .
准备方法
合成路线和反应条件
舒巴坦钠由青霉烷酸砜合成。 合成过程包括将青霉烷酸氧化生成舒巴坦,然后将其转化为其钠盐形式 . 反应条件通常包括使用氧化剂和控制的温度设置,以确保化合物的稳定性。
工业生产方法
在工业环境中,舒巴坦钠是通过一系列化学反应生产的,包括青霉烷酸的氧化和随后的用氢氧化钠中和。 该工艺针对大规模生产进行了优化,确保最终产品的产率和纯度高 .
化学反应分析
Chemical Identity and Structural Features
Sulbactam sodium is the sodium salt of penicillinate sulfone, with the IUPAC name sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide . Its bicyclic β-lactam structure contains a sulfone group at position 4, critical for β-lactamase inhibition .
Property | Value | Source |
---|---|---|
Molecular weight | 255.22 g/mol | |
Solubility | Freely soluble in water | |
Stability | Degrades in alkaline solutions |
Mechanism of β-Lactamase Inhibition
This compound irreversibly inhibits Class A β-lactamases through a multi-step mechanism:
- Reversible Acylation : The β-lactam ring binds to the enzyme’s active site, forming a transient acyl-enzyme complex .
- Enamine Formation : Tautomerization of the acyl intermediate generates a trans-enamine species (Raman peak at 1598 cm), which persists for 20–30 minutes .
- Irreversible Inactivation :
Key Findings :
- The enamine intermediate dominates during early inhibition (<30 minutes), while acrylate formation occurs too slowly to affect bacterial viability .
- Deuterium substitution at C6 slows enamine formation, favoring acrylate pathways due to reduced quantum tunneling effects .
Hydrolysis by β-Lactamases
This compound is hydrolyzed by all Ambler classes of β-lactamases, with kinetic parameters varying widely:
Enzyme Class | Example Enzyme | (s) | (μM) | (Ms) |
---|---|---|---|---|
A | SHV-5 | 0.14 | 12 | 11,700 |
B | NDM-1 | 0.002 | 890 | 2 |
C | P99 | 0.03 | 4 | 7,500 |
D | OXA-24 | 0.006 | 310 | 19 |
Notable Trends :
- Class A enzymes (e.g., SHV-5) hydrolyze sulbactam most efficiently.
- Class D enzymes (OXA-24) exhibit weak hydrolysis, correlating with poor clinical inhibition .
Alkaline Degradation
In alkaline conditions, sulbactam undergoes β-lactam ring cleavage, forming degradation products:
Stability :
Deuterium Isotope Effects
6,6-Dideutero-sulbactam exhibits altered reaction kinetics due to isotopic substitution:
Parameter | Sulbactam | 6,6-D-Sulbactam |
---|---|---|
Acrylate formation time | 30 hours | 20 minutes |
Enamine dominance period | 30 minutes | Extended |
Mechanistic Insight :
- C–H bond breaking in enamine formation is aided by quantum tunneling, which is absent in C–D bonds. This delays enamine tautomerization in deuterated analogs, increasing acrylate yield .
Cross-Reactivity with Penicillin-Binding Proteins (PBPs)
Sulbactam binds PBPs in Acinetobacter baumannii, contributing to intrinsic antibacterial activity:
PBP Target | Affinity (, μM) | Effect |
---|---|---|
PBP1 | 0.7 | Cell lysis |
PBP3 | 1.2 | Filamentation |
科学研究应用
Clinical Applications
2.1 Combination Therapy
Sulbactam is most commonly used in combination with ampicillin, marketed under the brand name Unasyn. This combination is indicated for:
- Skin and Skin Structure Infections : Effective against β-lactamase producing strains of Staphylococcus aureus and Escherichia coli.
- Intra-Abdominal Infections : Treats infections caused by Escherichia coli and Klebsiella spp..
- Gynecological Infections : Addresses infections due to Bacteroides fragilis and other anaerobic bacteria.
The recommended dosage for adults is typically between 1.5 g to 3 g every six hours, administered intravenously .
2.2 Efficacy Against Resistant Strains
Clinical studies have demonstrated that the sulbactam-ampicillin combination is particularly effective against anaerobic bacteria and strains exhibiting high-level resistance to ampicillin. For instance, in vitro studies showed significant efficacy against resistant strains of E. coli and Klebsiella pneumoniae, suggesting its utility in treating complicated infections .
Pharmacokinetics
This compound is typically administered intravenously, with a recommended infusion time of at least 10-15 minutes to ensure proper absorption and minimize side effects. The pharmacokinetic profile indicates that sulbactam achieves peak plasma concentrations rapidly, making it suitable for acute infection management .
Case Study 1: Treatment of Complicated Skin Infections
A clinical study involving patients with complicated skin and soft tissue infections demonstrated that the combination of ampicillin and sulbactam resulted in a significant reduction in infection rates compared to monotherapy with ampicillin alone. The study highlighted a notable decrease in hospitalization duration and improved clinical outcomes .
Case Study 2: Management of Intra-Abdominal Infections
In a multi-center trial focusing on intra-abdominal infections, patients treated with sulbactam-ampicillin showed a higher rate of clinical success (85%) compared to those receiving alternative antibiotics (70%). The study underscored the importance of sulbactam in managing polymicrobial infections where β-lactamase production is a concern .
Comparative Efficacy
The following table summarizes the comparative efficacy of sulbactam in combination with various antibiotics against common pathogens:
作用机制
舒巴坦钠充当β-内酰胺酶的自杀性抑制剂。它不可逆地与酶的活性位点结合,阻止其水解β-内酰胺类抗生素。 这种机制恢复了β-内酰胺类抗生素的活性,使它们能够有效地对抗细菌感染 . 舒巴坦钠本身含有β-内酰胺环,并通过抑制青霉素结合蛋白1和3而具有弱抗菌活性 .
相似化合物的比较
类似化合物
克拉维酸: 另一种β-内酰胺酶抑制剂,通常与阿莫西林联合使用。
他唑巴坦: 与哌拉西林联合使用,以抑制β-内酰胺酶。
独特性
舒巴坦钠在抑制β-内酰胺酶和增强β-内酰胺类抗生素的有效性方面是独一无二的。 与克拉维酸和他唑巴坦不同,舒巴坦钠本身具有弱抗菌活性,使其成为联合疗法的多功能化合物 .
生物活性
Sulbactam sodium is a β-lactamase inhibitor that enhances the efficacy of β-lactam antibiotics by preventing the hydrolysis of these drugs by bacterial enzymes. It is primarily used in combination with other antibiotics to treat infections caused by resistant bacteria, particularly Acinetobacter baumannii. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile.
Sulbactam functions primarily as an inhibitor of class A β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The primary mechanisms through which sulbactam exerts its antibacterial activity include:
- Inhibition of Penicillin-Binding Proteins (PBPs) : Sulbactam binds to PBPs, specifically PBP1 and PBP3 in A. baumannii, leading to disruption in cell wall synthesis. This mechanism is crucial for its intrinsic antibacterial activity against certain pathogens .
- Synergistic Effects with Other Antibiotics : When combined with antibiotics such as cefoperazone, sulbactam enhances overall therapeutic efficacy by extending the spectrum of activity against resistant strains. This synergy is particularly beneficial in treating surgical site infections (SSIs) and other serious infections .
Case Studies and Research Findings
-
Efficacy Against Acinetobacter baumannii :
- A study analyzed the antibacterial activity of sulbactam against various clinical isolates of A. baumannii. It was found that sulbactam's effectiveness varied significantly among isolates, with low resistance rates linked to mutations in PBPs . The study highlighted that high-level resistance was associated with mutations in pbp3, which also incurred a fitness cost to the bacteria.
-
Combination Therapy for SSIs :
- In a retrospective analysis involving 110 patients with SSIs, those treated with cefoperazone-sulbactam demonstrated a cure rate of 58.18% compared to 32.73% for those treated with cefuroxime alone. The overall efficacy rate for the combination therapy was 94.55%, indicating a significant advantage in using sulbactam in combination regimens .
- Acute Kidney Injury (AKI) Risk :
Safety Profile
While sulbactam is generally well-tolerated, it can be associated with adverse effects, including:
- Renal Toxicity : The combination of cefoperazone and sulbactam has been linked to acute kidney injury in some patients, necessitating careful monitoring during therapy .
- Seizures : There have been reports of seizures associated with high doses or rapid infusion rates of cefoperazone-sulbactam, emphasizing the need for cautious administration protocols .
Summary Table: Comparative Efficacy
Treatment Regimen | Cure Rate (%) | Overall Efficacy Rate (%) |
---|---|---|
Cefoperazone + Sulbactam | 58.18 | 94.55 |
Cefuroxime | 32.73 | 70.91 |
属性
CAS 编号 |
69388-84-7 |
---|---|
分子式 |
C8H11NNaO5S |
分子量 |
256.23 g/mol |
IUPAC 名称 |
sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1 |
InChI 键 |
SXKMQCSYTIDQTC-IBTYICNHSA-N |
SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] |
手性 SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na] |
规范 SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |
外观 |
White Solid |
熔点 |
>244°C (dec.) |
Key on ui other cas no. |
69388-84-7 |
Pictograms |
Irritant; Health Hazard |
纯度 |
98% |
相关CAS编号 |
Free Acid: 68373-14-8 |
同义词 |
(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide Sodium Salt; CP 45899-2; Penicillanic Acid 1,1-Dioxide Sodium Salt; Sodium 1,1-Dioxypenicillanate; Sodium Penicillanate 1,1-Dioxide; Sodium Sulbactam; Sulbactam Sodium; Sulbactam Sodium Salt; Unasyn IM |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。